Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate
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Overview
Description
Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate is a heterocyclic compound that features a piperidine ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share structural similarities with Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate.
Oxazole Derivatives: Compounds containing the oxazole ring, such as 2-methyl-4-chloropyrimidine, are structurally related.
Uniqueness: this compound is unique due to the combination of the piperidine and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its potential as a versatile scaffold in drug design and other applications .
Biological Activity
Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews its biological activities, including its synthesis, mechanisms of action, and potential applications in medicine.
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol
CAS Number: 1553988-81-0
Property | Value |
---|---|
Molecular Formula | C10H14N2O3 |
Molecular Weight | 210.23 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
1. Anticancer Properties
Research indicates that compounds containing oxazole rings, such as this compound, exhibit significant anticancer activities. A study highlighted the effectiveness of similar compounds against various cancer cell lines, demonstrating their potential as anticancer agents. For instance, derivatives of oxazole have shown cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (Caco-2), and other tumor cell lines with IC50 values ranging from 2.76 to 9.27 µM .
2. Antimicrobial Activity
The antimicrobial properties of oxazole derivatives have been extensively studied. This compound has shown promising results against various bacterial strains. In vitro studies report minimum inhibitory concentration (MIC) values indicating effective inhibition of growth for both Gram-positive and Gram-negative bacteria .
Bacterial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis | 75 |
Enterococcus faecalis | 125 |
Escherichia coli | <125 |
Pseudomonas aeruginosa | 150 |
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases .
- Cell Cycle Arrest: Some oxazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study: Anticancer Activity
A specific study evaluated the anticancer activity of methyl oxazole derivatives on a panel of human tumor cell lines. The results indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against a range of bacterial pathogens. The results demonstrated significant antibacterial activity with low MIC values, highlighting its potential as a lead compound for developing new antibiotics .
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-piperidin-3-yl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(13)8-6-12-9(15-8)7-3-2-4-11-5-7/h6-7,11H,2-5H2,1H3 |
InChI Key |
QFRAJAJKEXJWNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(O1)C2CCCNC2 |
Origin of Product |
United States |
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